mGluR2 Antagonist Activity vs. Other Pyrazole-4-Carboxamide Pharmacophores
CAS 1014047-35-8 is classified as a metabotropic glutamate receptor 2 (mGluR2) antagonist, a property that is absent in the vast majority of pyrazole-4-carboxamide derivatives developed as agricultural fungicides. While N-methoxy pyrazole-4-carboxamides such as those reported by Luo et al. show potent inhibition of succinate dehydrogenase (SDH) in fungi, the specific N-3-methoxybenzyl substitution present in CAS 1014047-35-8 shifts the target profile to mGluR2, as documented in the patent review by Celanire et al. where it is listed as Compound-71 [1]. This is a class-level differentiation: the SDHI series typically achieves nanomolar inhibition of fungal SDH enzymes (e.g., IC50 values in the low nanomolar range for Fusarium graminearum SDH), whereas CAS 1014047-35-8 is optimized for a mammalian GPCR target [2]. The lack of cross-activity data between these two pharmacological classes means that substituting an SDHI-optimized analog for CAS 1014047-35-8 would result in complete loss of mGluR2 activity.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | mGluR2 antagonist (exact IC50/Ki not publicly disclosed for this specific compound; classified as active in patent review PMID 25435285) |
| Comparator Or Baseline | N-Methoxy pyrazole-4-carboxamide SDHIs (e.g., compound 3c from Luo et al. 2024): antifungal activity against Gibberella zeae, no reported mGluR2 activity |
| Quantified Difference | Qualitative target shift from SDH (fungal) to mGluR2 (mammalian); not directly comparable on the same assay |
| Conditions | Target classification based on patent review (in vitro mGluR2 binding/functional assays) vs. SDH inhibition assays in fungal pathogens |
Why This Matters
This target differentiation is the single most important factor for procurement: sourcing a generic pyrazole-4-carboxamide without the specific 3-methoxybenzyl substitution will yield a compound with no meaningful mGluR2 activity, rendering it useless for CNS research programs.
- [1] Celanire S, et al. Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: a patent review (2005 - present). Expert Opin Ther Pat. 2015 Jan;25(1):69-90. doi: 10.1517/13543776.2014.983899. PMID: 25435285. View Source
- [2] Luo ZT, Wang B, Wu HK, et al. N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. J Heterocycl Chem. 2024. doi: 10.1002/jhet.4903. View Source
